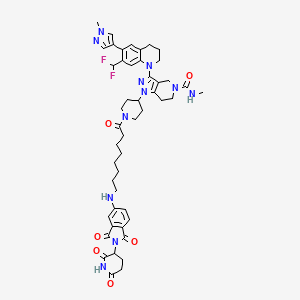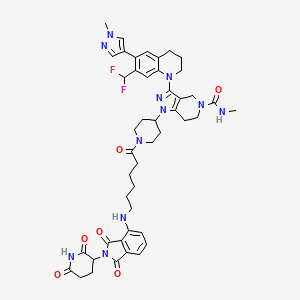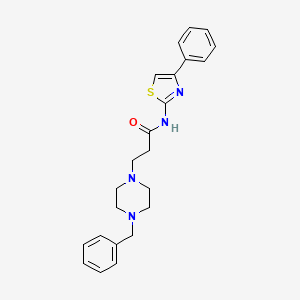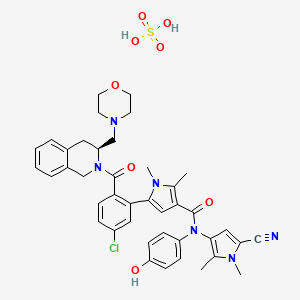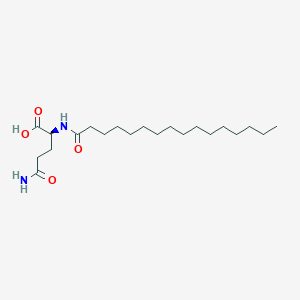![molecular formula C48H44ClFN8O11 B8201647 4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-benzo[c]pyrimido[4,5-e]azepin-2-yl)amino)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)-2-methoxybenzamide](/img/structure/B8201647.png)
4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-benzo[c]pyrimido[4,5-e]azepin-2-yl)amino)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JB170 is a potent and highly specific degrader of AURORA-A kinase, mediated by proteolysis-targeting chimera (PROTAC) technology. This compound is designed to selectively target and degrade AURORA-A kinase, a protein involved in cell cycle regulation and cancer progression. JB170 achieves its specificity by linking Alisertib, an AURORA-A inhibitor, to the Cereblon-binding molecule Thalidomide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JB170 involves the conjugation of Alisertib to Thalidomide through a linker. The process typically includes the following steps:
Activation of Alisertib: Alisertib is modified to introduce a reactive group that can form a stable bond with the linker.
Linker Attachment: A bifunctional linker is attached to the activated Alisertib. This linker is designed to connect Alisertib to Thalidomide without affecting their biological activities.
Conjugation to Thalidomide: The linker-Alisertib conjugate is then reacted with Thalidomide to form JB170.
Industrial Production Methods
Industrial production of JB170 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as chromatography to isolate JB170 from reaction by-products.
Quality Control: Rigorous testing to ensure the compound meets purity and potency specifications.
Análisis De Reacciones Químicas
Types of Reactions
JB170 primarily undergoes:
Binding Reactions: It binds selectively to AURORA-A kinase and Cereblon.
Proteolysis: Induces the degradation of AURORA-A kinase via the ubiquitin-proteasome pathway.
Common Reagents and Conditions
Reagents: Alisertib, Thalidomide, bifunctional linkers, and solvents like dimethyl sulfoxide (DMSO).
Conditions: Mild to moderate temperatures, controlled pH, and specific catalysts to facilitate conjugation reactions.
Major Products
The primary product of JB170’s reactions is the degradation of AURORA-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
Aplicaciones Científicas De Investigación
Chemistry
Chemical Biology: JB170 is used to study the role of AURORA-A kinase in cell cycle regulation and cancer biology.
Biology
Cell Cycle Studies: It helps in understanding the mechanisms of cell cycle arrest and the role of AURORA-A kinase in cell division.
Cancer Research: JB170 is a valuable tool for investigating the therapeutic potential of targeting AURORA-A kinase in various cancers.
Medicine
Drug Development: JB170 serves as a lead compound for developing new cancer therapies targeting AURORA-A kinase.
Therapeutic Research: It is used in preclinical studies to evaluate its efficacy and safety as a potential cancer treatment.
Industry
Pharmaceuticals: JB170 is explored for its potential use in developing targeted cancer therapies.
Biotechnology: It is used in the development of PROTAC-based therapeutic strategies.
Mecanismo De Acción
JB170 exerts its effects through the following mechanism:
Binding to AURORA-A Kinase: JB170 binds selectively to AURORA-A kinase, inhibiting its activity.
Recruitment to Cereblon: The Thalidomide moiety of JB170 binds to Cereblon, a component of the E3 ubiquitin ligase complex.
Ubiquitination and Degradation: This binding facilitates the ubiquitination of AURORA-A kinase, marking it for degradation by the proteasome.
Cell Cycle Arrest and Apoptosis: The degradation of AURORA-A kinase leads to cell cycle arrest in the S-phase and induces apoptosis in cancer cells
Comparación Con Compuestos Similares
Similar Compounds
Alisertib: An AURORA-A kinase inhibitor used in cancer research.
Thalidomide: A Cereblon-binding molecule used in PROTAC technology.
Other PROTACs: Compounds like ARV-825 and dBET1, which target different proteins for degradation.
Uniqueness of JB170
Selectivity: JB170 shows high selectivity for AURORA-A kinase over AURORA-B kinase, making it a more targeted therapeutic option
Potency: It has a low DC50 value, indicating high potency in degrading AURORA-A kinase.
Mechanism: The use of PROTAC technology allows for targeted protein degradation, offering a novel approach compared to traditional inhibitors.
JB170 represents a significant advancement in targeted cancer therapy, providing a powerful tool for both research and potential clinical applications.
Propiedades
IUPAC Name |
4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44ClFN8O11/c1-65-35-7-4-6-33(50)41(35)43-32-21-27(49)9-11-29(32)42-26(23-53-43)24-54-48(57-42)55-28-10-12-30(37(22-28)66-2)44(61)52-16-18-68-20-19-67-17-15-51-39(60)25-69-36-8-3-5-31-40(36)47(64)58(46(31)63)34-13-14-38(59)56-45(34)62/h3-12,21-22,24,34H,13-20,23,25H2,1-2H3,(H,51,60)(H,52,61)(H,54,55,57)(H,56,59,62) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKNPXCQINZRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCOCCOCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44ClFN8O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

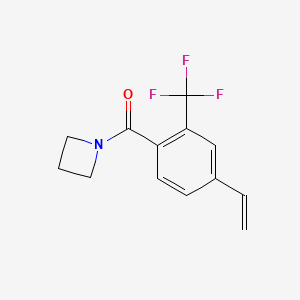


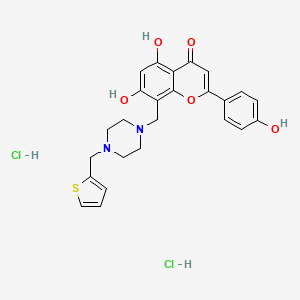
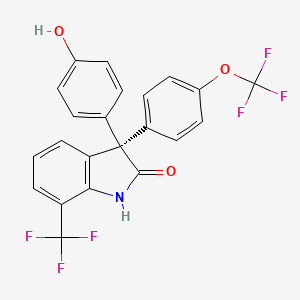
![(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B8201628.png)
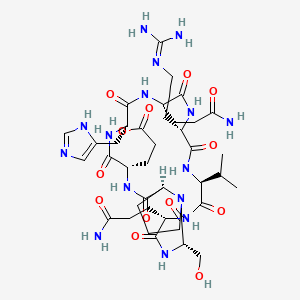
![1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B8201648.png)

